molecular formula C7H6BBrO4 B1279456 3-Borono-5-bromobenzoic acid CAS No. 913835-73-1

3-Borono-5-bromobenzoic acid

Cat. No.: B1279456
CAS No.: 913835-73-1
M. Wt: 244.84 g/mol
InChI Key: CWBLIPMCDMSOFX-UHFFFAOYSA-N
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Description

3-Borono-5-bromobenzoic acid (CAS: 913835-73-1) is a benzoic acid derivative with a boronic acid (-B(OH)₂) group at the 3-position and a bromine atom at the 5-position. Its molecular formula is C₇H₆BBrO₄, with a molecular weight of 244.84 g/mol . This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in pharmaceuticals and materials science. The bromine substituent enhances its utility as a precursor in halogen-exchange reactions, while the boronic acid group facilitates catalytic coupling processes .

Properties

IUPAC Name

3-borono-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLIPMCDMSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466951
Record name 3-Borono-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-73-1
Record name 3-Borono-5-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Borono-5-bromobenzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Borono-5-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

3-Borono-5-bromobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Borono-5-bromobenzoic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and bromine functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-Borono-5-bromobenzoic acid with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound 913835-73-1 C₇H₆BBrO₄ 244.84 Borono (3), Bromo (5) Suzuki coupling, drug intermediates
3-Bromo-5-chlorobenzoic acid 42860-02-6 C₇H₄BrClO₂ ~235.46 Bromo (3), Chloro (5) Pharma/agrochemical intermediates
3-Borono-5-fluorobenzoic acid N/A C₇H₆BF₃O₄ ~230.83 Borono (3), Fluoro (5) Olefin/styrene synthesis, natural products
3-Amino-5-boronobenzoic acid 116378-40-6 C₇H₈BNO₄ 196.96 Borono (3), Amino (5) Bioconjugation, sensor development
3-Bromo-5-hydroxyphenylboronic acid 2096341-66-9 C₆H₆BBrO₃ 242.83 Borono (3), Bromo (5), Hydroxy Catalysis, polymer chemistry

Key Research Findings

  • Yield Optimization: The 75.5% yield for 3-Borono-5-fluorobenzoic acid highlights efficient industrial routes compared to traditional methods .
  • Diverse Applications: Amino- and hydroxy-substituted boronic acids expand utility beyond catalysis into biotechnology and materials science .

Biological Activity

3-Borono-5-bromobenzoic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of antibacterial agents and enzyme inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound (C7H6BBrO4) features a boron atom that is crucial for its biological activity. The presence of the bromine atom enhances its reactivity and may influence its interaction with biological targets. Its structure can be represented as follows:

Structure C6H4(Br)(B(OH)2)COOH\text{Structure }\text{C}_6\text{H}_4(\text{Br})(\text{B}(\text{OH})_2)\text{COOH}

1. Inhibition of β-lactamases

Research indicates that boronic acids, including this compound, can act as inhibitors of β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in various bacteria by hydrolyzing β-lactam antibiotics. The compound has shown potential in reversing resistance mechanisms when combined with β-lactams, significantly lowering the minimum inhibitory concentration (MIC) values against resistant strains of bacteria like E. coli.

  • Synergistic Effects : In studies, when this compound was used in conjunction with ceftazidime, it produced a significant inhibition halo in disk diffusion assays, indicating strong synergy between the compounds .

2. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the boronic acid structure can lead to variations in biological activity. For instance, the introduction of different substituents on the benzene ring can enhance or diminish antibacterial properties. The most potent inhibitors identified showed K_i values in the low nanomolar range, demonstrating high ligand efficiency .

Case Study 1: Antimicrobial Activity

In a study focused on a series of sulfonamide boronic acids, including derivatives similar to this compound, it was found that these compounds exhibited minimal activity when used alone but displayed significant antibacterial effects when combined with β-lactam antibiotics. The study highlighted that these compounds could reduce MIC values by up to 32-fold against strains producing class A β-lactamases .

CompoundK_i (nM)MIC ReductionBacterial Strain
This compound2516-32 foldE. coli CTX-M-14
Sulfonamide analog 1308-foldKlebsiella pneumoniae
Sulfonamide analog 2504-foldPseudomonas aeruginosa

Case Study 2: Enzyme Inhibition

Another study investigated the binding interactions between various boronic acids and AmpC β-lactamase using X-ray crystallography. The results indicated that the geometry and polarity of boronic acids allowed them to effectively mimic the transition state of β-lactams during enzymatic reactions, thereby inhibiting enzyme activity .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-Borono-5-bromobenzoic acid in laboratory settings?

  • Answer : Proper handling includes wearing gloves, lab coats, and eye protection. Avoid contact with skin/eyes; in case of exposure, rinse immediately with water for 15 minutes and seek medical attention . Store away from strong acids, bases, oxidizers, and reducers to prevent hazardous reactions . Use fume hoods for weighing or synthesizing to minimize inhalation risks. Dispose of waste via certified chemical disposal services .

Q. What synthetic strategies are typically used to prepare this compound?

  • Answer : A common approach involves sequential functionalization:

Bromination : Introduce bromine at the 5-position of benzoic acid derivatives using electrophilic bromination (e.g., Br₂/FeBr₃).

Borylation : Install the boronic acid group at the 3-position via Miyaura borylation (e.g., Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .
Critical steps include protecting the carboxylic acid group during bromination (e.g., methyl ester formation) and deprotection post-borylation.

Q. How should this compound be stored to ensure stability?

  • Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the boronic acid group. Protect from light and moisture to avoid decomposition .

Advanced Research Questions

Q. How can competing reactivities of the boronic acid and bromo groups be managed during cross-coupling reactions?

  • Answer : The bromo group is typically more reactive than the boronic acid in Suzuki-Miyaura couplings. To avoid interference:

  • Use Pd catalysts with high selectivity for aryl bromides (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃).
  • Perform sequential reactions: First, exploit the bromo group in cross-coupling (e.g., Heck or Sonogashira), then utilize the boronic acid in subsequent Suzuki reactions .
  • Monitor reaction progress via TLC or HPLC to optimize timing and prevent over-functionalization.

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?

  • Answer : For twinned or disordered crystals:

  • Use SHELX software (e.g., SHELXL for refinement) to model anisotropic displacement parameters and hydrogen bonding .
  • Employ high-resolution X-ray data (≤ 0.8 Å) to resolve boronic acid tautomerism (sp² vs. sp³ hybridization).
  • Validate structures using ORTEP for visualizing thermal ellipsoids and intermolecular interactions .

Q. How can regioselectivity challenges be addressed when functionalizing this compound?

  • Answer : Regioselectivity depends on steric/electronic factors:

  • For Sonogashira couplings at the bromo position, use bulky ligands (e.g., XPhos) to direct reactivity .
  • Leverage directing groups (e.g., carboxylic acid) to bias electrophilic substitution. Computational modeling (DFT) can predict reactive sites .

Q. What analytical methods are optimal for characterizing boronic acid tautomerism in solution?

  • Answer : Use a combination of:

  • NMR : ¹¹B NMR to detect boronic acid/boronate equilibria; ¹H NMR for hydrogen bonding patterns.
  • IR Spectroscopy : Identify B–O and B–OH stretches (~1350 cm⁻¹ and ~3200 cm⁻¹, respectively).
  • X-ray Diffraction : Solid-state analysis to confirm dominant tautomers .

Q. How can conflicting reactivity data in cross-coupling literature be reconciled experimentally?

  • Answer : Systematically test variables:

  • Catalyst systems (e.g., Pd vs. Ni), ligand steric/electronic profiles, and solvent polarity.
  • Compare yields and side products under aerobic vs. inert conditions.
  • Use design of experiments (DoE) to identify critical factors (e.g., temperature, base strength) .

Methodological Notes

  • Purification : Use reverse-phase column chromatography (C18 silica, H₂O/MeCN gradient) or recrystallization (EtOAc/hexane) to isolate pure product .
  • Troubleshooting : For low coupling yields, pre-activate the boronic acid as a trifluoroborate salt to enhance stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.